molecular formula C7H11NO3 B6239304 4-methyl-2-nitrocyclohexan-1-one, Mixture of diastereomers CAS No. 81842-51-5

4-methyl-2-nitrocyclohexan-1-one, Mixture of diastereomers

Cat. No.: B6239304
CAS No.: 81842-51-5
M. Wt: 157.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-nitrocyclohexan-1-one, a mixture of diastereomers, is a chemical compound with significant importance in scientific research. Its intricate structure and unique properties make it a valuable tool for studying various biological processes and developing innovative materials.

Preparation Methods

The synthesis of 4-methyl-2-nitrocyclohexan-1-one involves several steps. One common method includes the nitration of 4-methylcyclohexanone using nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-methyl-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methyl-2-nitrocyclohexan-1-one is extensively used in scientific research due to its diverse applications:

    Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: The compound is used to investigate biological processes and interactions at the molecular level.

    Industry: The compound is utilized in the development of innovative materials and chemical products.

Mechanism of Action

The mechanism of action of 4-methyl-2-nitrocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo reduction, oxidation, and substitution reactions, which can alter its structure and function .

Comparison with Similar Compounds

4-methyl-2-nitrocyclohexan-1-one can be compared with other similar compounds, such as:

    4-methylcyclohexanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-nitrocyclohexanone: Similar structure but without the methyl group, affecting its physical and chemical properties.

    4-nitrocyclohexanone: Similar structure but without the methyl group, influencing its reactivity and applications.

The uniqueness of 4-methyl-2-nitrocyclohexan-1-one lies in its combination of a nitro group and a methyl group, which imparts distinct chemical and physical properties .

Properties

CAS No.

81842-51-5

Molecular Formula

C7H11NO3

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.